molecular formula C9H5BrOS B2921452 6-Bromobenzo[B]thiophene-3-carbaldehyde CAS No. 19075-53-7

6-Bromobenzo[B]thiophene-3-carbaldehyde

Cat. No.: B2921452
CAS No.: 19075-53-7
M. Wt: 241.1
InChI Key: PBCQAUIPFVKGOW-UHFFFAOYSA-N
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Description

6-Bromobenzo[B]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research . The compound is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position on the benzo[B]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Bromobenzo[B]thiophene-3-carbaldehyde involves the reaction of 6-bromo-benzo[B]thiophene with 4-methoxycarbonyl aniline in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for one hour, followed by the addition of sodium cyanoborohydride at 0-20°C for another hour .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[B]thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

6-Bromobenzo[B]thiophene-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The specific mechanism of action of 6-Bromobenzo[B]thiophene-3-carbaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and bromine functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromobenzo[B]thiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzo[B]thiophene ring. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQAUIPFVKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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